REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.N([O-])=O.[Na+].OP=O.C(=O)(O)[O-].[Na+]>Cl.O>[C:5]1([N:8]2[CH2:9][CH2:10][C:11](=[O:14])[CH2:12][CH2:13]2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OP=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture then being warmed to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography over silica gel (60-120 mesh)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 14.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |